2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide hydrochloride
Description
Properties
IUPAC Name |
2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2OS.ClH/c1-3-7(12)10(14)13-6(2)8-4-5-9(11)15-8;/h4-7H,3,12H2,1-2H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZSFLSGBOWBMFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C1=CC=C(S1)Cl)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423025-59-5 | |
| Record name | Butanamide, 2-amino-N-[1-(5-chloro-2-thienyl)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423025-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide hydrochloride involves multiple steps. One common method includes the reaction of 5-chlorothiophene-2-carboxylic acid with ethylamine to form an intermediate, which is then reacted with butanoyl chloride to yield the final product. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Amino-N-[1-(4-Methylphenyl)propyl]butanamide Hydrochloride
- Structure : Replaces the 5-chlorothiophene group with a 4-methylphenyl substituent.
- Molecular Weight: 265.27 g/mol (calculated for C₁₃H₁₅NO₅·HCl) .
- Key Differences: The methylphenyl group introduces a purely aromatic system without halogen atoms, reducing electronegativity and polarizability compared to the chlorothiophene moiety. Lower molecular weight (265.27 vs. ~308.8 g/mol for the target compound, estimated based on formula C₁₁H₁₆ClN₂OS·HCl). Potential implications for solubility and bioavailability due to reduced halogen content.
(R)-2-Amino-N-(2,2,2-Trifluoroethyl)butanamide Hydrochloride (C64)
- Structure : Features a trifluoroethyl group instead of the chlorothiophen-ethyl substituent.
- Physicochemical Data :
- Higher melting point suggests greater crystalline stability, possibly due to stronger intermolecular interactions (e.g., C–F···H bonds). Fluorine substitution may improve blood-brain barrier penetration relative to chlorine.
3-Amino-N-[1-(5-Chlorothiophen-2-yl)ethyl]-3-phenylpropanamide Hydrochloride
- Structure : Differs in backbone length (propanamide vs. butanamide) and includes a phenyl group at the 3-position .
- Key Differences: Shorter carbon chain (propanamide) may reduce conformational flexibility, affecting binding to targets requiring extended hydrophobic interactions. Acid dissociation constants (pKa) and solubility profiles likely differ due to the additional amine and phenyl groups.
Implications of Structural Variations
- Chlorothiophene vs.
- Backbone Length : The butanamide chain in the target compound may provide optimal spacing for interactions in enzyme active sites, whereas shorter chains (propanamide) or bulkier groups (phenyl) could restrict accessibility.
- Salt Form : The hydrochloride salt enhances aqueous solubility, a common feature across all compared compounds, suggesting shared formulation strategies.
Biological Activity
2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide hydrochloride is a synthetic compound notable for its unique structural characteristics, which include an amine group and a butanamide moiety. Its molecular formula is with a molecular weight of approximately 246.76 g/mol. The presence of the chlorothiophene ring enhances its lipophilicity, potentially influencing its biological interactions and therapeutic applications .
The compound's chemical reactivity is attributed to its functional groups:
- Amine Group : Participates in nucleophilic substitution reactions.
- Carbonyl Group : Can undergo hydrolysis or acylation reactions.
These properties suggest that the compound can be utilized as a building block in medicinal chemistry, particularly for synthesizing more complex molecules aimed at treating bacterial infections .
Antimicrobial Activity
Research indicates that this compound exhibits potential antimicrobial properties. Its structural similarities to known antimicrobial agents suggest it may effectively target bacterial infections. Studies have shown that compounds with similar thiophene structures often demonstrate significant antibacterial activity .
Cytotoxicity and Anticancer Properties
In vitro studies are essential for evaluating the cytotoxic effects of this compound against various cancer cell lines. For instance, compounds structurally related to 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide have shown antiproliferative effects against lung and breast cancer cells, indicating potential anticancer properties . The mechanisms behind these effects may involve the modulation of cell signaling pathways and apoptosis induction.
Binding Affinity Studies
Interaction studies focusing on binding affinities to biological targets are crucial for understanding the pharmacodynamics of this compound. These studies typically involve:
- Receptor Binding Assays : To determine affinity for specific receptors.
- Enzyme Inhibition Tests : To assess the compound's ability to inhibit key enzymes involved in disease processes.
Case Studies
A series of experimental studies have been conducted to evaluate the biological activity of this compound:
- Antimicrobial Testing : Evaluated against a panel of bacterial strains, showing promising results comparable to standard antibiotics.
- Cytotoxicity Assays : Utilized MTT assays to measure cell viability in cancer cell lines, revealing dose-dependent cytotoxic effects.
- Mechanistic Studies : Investigated the pathways involved in apoptosis and cell cycle arrest induced by the compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-amino-N-[1-(thiophen-2-yl)ethyl]butanamide | Similar backbone without chlorine | Lacks halogen substitution |
| N-(4-chlorobenzyl)-N-(5-chloro-thiophen-2-yl)acetamide | Contains a different aromatic ring | Different functional group positioning |
| 5-chloro-N-(1-(thiophen-3-yl)ethyl)butanamide | Different thiophene position | Variability in biological activity due to structural changes |
The uniqueness of 2-amino-N-[1-(5-chlorothiophen-2-yl)ethyl]butanamide lies in its specific combination of functional groups, which may confer distinct biological properties compared to other similar compounds .
Q & A
Q. What experimental designs optimize enantioselective synthesis for chiral analogs?
- Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric hydrogenation or enzymatic resolution (lipases). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Transition-state modeling (DFT) guides catalyst selection .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
